- A novel synthesis of difloxacin hydrochlorideChinese Chemical Letters, 2001, 12(10), 875-876,
Cas no 91296-86-5 (Difloxacin hydrochloride)

Difloxacin hydrochloride structure
Nom du produit:Difloxacin hydrochloride
Numéro CAS:91296-86-5
Le MF:C21H20ClF2N3O3
Mégawatts:435.85161113739
MDL:MFCD03840489
CID:61494
PubChem ID:56205
Difloxacin hydrochloride Propriétés chimiques et physiques
Nom et identifiant
-
- 6-Fluoro-1-(4-fluorophenyl)-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride
- 6-FLUORO-1-(4-FLUOROPHENYL)-1,4-DIHYDRO-7-(4-METHYLPIPERAZINO)-4-OXO-3-QUINOLINECARBOXYLIC ACID HYDROCHLORIDE
- DIFLOXACIN HYDROCHLORIDE
- DIFLUOXACIN HYDROCHLORIDE
- VETRANAL
- 3-Quinolinecarboxylic acid, 6-fluoro-1-(4-fluorophenyl)-1,4-dihydro-7-(4-methyl-1-piperazinyl)-4-oxo-, monohydrochloride
- 6-fluoro-1-(4-fluorophenyl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid,hydrochloride
- DIFLOXACIN
- Difloxacin Hydrochloride Salt
- 3-Quinolinecarboxylic acid, 6-fluoro-1-(4-fluorophenyl)-1,4-dihydro-7-(4-methyl-1-piperazinyl)-4-oxo-, monohydrochloride (9CI)
- DIFLOXACIN HYDROCHLORIDE [GREEN BOOK]
- NSC759646
- HY-N7066
- MFCD03840489
- JFMGBGLSDVIOHL-UHFFFAOYSA-N
- XJ0260HJ0O
- D03810
- Difloxacin (hydrochloride)
- NSC 759646
- AKOS015966424
- Difloxacin hydrochloride, VETRANAL(TM), analytical standard
- NCGC00166308-02
- 91296-86-5
- Tox21_112405_1
- A-56619
- Dicural Tablets
- CCG-213051
- CHEMBL542414
- SCHEMBL203110
- CAS-91296-86-5
- 3-Quinolinecarboxylic acid, 6-fluoro-1-(4-fluorophenyl)-1,4-dihydro-7-(4-methyl-1-piperazinyl)-4-oxo-, hydrochloride (1:1); 3-Quinolinecarboxylic acid, 6-fluoro-1-(4-fluorophenyl)-1,4-dihydro-7-(4-methyl-1-piperazinyl)-4-oxo-, monohydrochloride (9CI); Difloxacin hydrochloride
- F71430
- Q27293859
- SW222240-1
- 6-luoro-1-(4-luorophenyl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;hydrochloride
- s5041
- UNII-XJ0260HJ0O
- DTXSID2046599
- DTXCID0026599
- Pharmakon1600-01502359
- 3-Quinolinecarboxylic acid, 6-fluoro-1-(4-fluorophenyl)-1,4-dihydro-7-(4-methyl-1-piperazinyl)-4-oxo-, hydrochloride (1:1)
- difluoxacin hcl
- 6-fluoro-1-(4-fluorophenyl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;hydrochloride
- 6-Fluoro-1-(p-fluorophenyl)-1,4-dihydro-7-(4-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid monohydrochloride
- DIFLOXACIN MONOHYDROCHLORIDE [MI]
- CHEBI:201832
- DIFLOXACIN HYDROCHLORIDE (MART.)
- NCGC00166308-01
- CS-0013189
- Difloxacin HCl
- 91296-86-5 (HCl)
- 3-Quinolinecarboxylic acid, 6-fluoro-1-(4-fluorophenyl) 1,4-dihydro-7-(4-methyl-1-piperazinyl)-4-oxo-, monohydrochloride
- ABBOTT-56619
- AS-17763
- Difloxacin hydrochloride (USAN)
- DIFLOXACIN HYDROCHLORIDE [MART.]
- NSC-759646
- Difloxacin monohydrochloride
- Abbott 56619
- Tox21_112405
- Difloxacin hydrochloride [USAN]
- Difloxacin hydrochloride
-
- MDL: MFCD03840489
- Piscine à noyau: 1S/C21H19F2N3O3.ClH/c1-24-6-8-25(9-7-24)19-11-18-15(10-17(19)23)20(27)16(21(28)29)12-26(18)14-4-2-13(22)3-5-14;/h2-5,10-12H,6-9H2,1H3,(H,28,29);1H
- La clé Inchi: JFMGBGLSDVIOHL-UHFFFAOYSA-N
- Sourire: Cl.O=C(C1C(=O)C2C(=CC(N3CCN(C)CC3)=C(C=2)F)N(C2C=CC(F)=CC=2)C=1)O
Propriétés calculées
- Qualité précise: 435.11600
- Masse isotopique unique: 399.139448
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 6
- Comptage des atomes lourds: 30
- Nombre de liaisons rotatives: 3
- Complexité: 672
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 64.1
- Le xlogp3: 1.6
Propriétés expérimentales
- Couleur / forme: No data available
- Dense: 1.409
- Point de fusion: >245°C (dec.)
- Point d'ébullition: 595.5°C at 760 mmHg
- Point d'éclair: No data available
- Indice de réfraction: 1.629
- Solubilité: Soluble in aqueous buffer
- Le PSA: 65.78000
- Le LogP: 3.52380
- Pression de vapeur: No data available
Difloxacin hydrochloride Informations de sécurité
- Mot signal:Warning
- Description des dangers: H302-H315-H319-H335
- Déclaration d'avertissement: P261-P305+P351+P338
- Wgk Allemagne:3
- Instructions de sécurité: H303 peut être nocif par ingestion + h313 peut être nocif par contact cutané + h333 peut être nocif par inhalation
- RTECS:VB2008975
- Conditions de stockage:Inert atmosphere,Room Temperature
Difloxacin hydrochloride PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Cooke Chemical | A3295512-5G |
Difloxacin hydrochloride |
91296-86-5 | 98% | 5g |
RMB 598.40 | 2025-02-21 | |
Ambeed | A418662-25g |
6-Fluoro-1-(4-fluorophenyl)-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride |
91296-86-5 | 98+% | 25g |
$79.0 | 2025-02-19 | |
TRC | D445600-250mg |
Difloxacin Hydrochloride Salt |
91296-86-5 | 250mg |
$104.00 | 2023-05-18 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T8142-50mg |
Difloxacin hydrochloride |
91296-86-5 | 99.61% | 50mg |
¥ 485 | 2023-09-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T8142-25mg |
Difloxacin hydrochloride |
91296-86-5 | 99.61% | 25mg |
¥ 332 | 2023-09-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T8142-200 mg |
Difloxacin hydrochloride |
91296-86-5 | 99.61% | 200mg |
¥1098.00 | 2022-04-26 | |
eNovation Chemicals LLC | D140030-1g |
DIFLOXACINHYDROCHLORIDE |
91296-86-5 | 97% | 1g |
$204 | 2023-08-31 | |
Cooke Chemical | A3295512-25G |
Difloxacin hydrochloride |
91296-86-5 | 98% | 25g |
RMB 1983.20 | 2025-02-21 | |
S e l l e c k ZHONG GUO | S5041-25mg |
Difloxacin hydrochloride |
91296-86-5 | 99.28% | 25mg |
¥795.11 | 2023-09-15 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 33984-100MG-R |
Difloxacin hydrochloride |
91296-86-5 | 100mg |
¥830.17 | 2023-04-25 |
Difloxacin hydrochloride Méthode de production
Synthetic Routes 1
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
2.1 Reagents: Sodium hydroxide
2.2 Reagents: Hydrochloric acid
3.1 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Water
4.1 Solvents: Dimethyl sulfoxide
2.1 Reagents: Sodium hydroxide
2.2 Reagents: Hydrochloric acid
3.1 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Water
4.1 Solvents: Dimethyl sulfoxide
Référence
Synthetic Routes 2
Conditions de réaction
1.1 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Water
2.1 Solvents: Dimethyl sulfoxide
2.1 Solvents: Dimethyl sulfoxide
Référence
- A novel synthesis of difloxacin hydrochlorideChinese Chemical Letters, 2001, 12(10), 875-876,
Synthetic Routes 3
Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: 1,2-Dimethoxyethane
2.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water
3.1 Solvents: N-Methyl-2-pyrrolidone
2.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water
3.1 Solvents: N-Methyl-2-pyrrolidone
Référence
- Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agentsJournal of Medicinal Chemistry, 1985, 28(11), 1558-64,
Synthetic Routes 4
Conditions de réaction
1.1 Solvents: Acetic anhydride , Triethyl orthoformate
1.2 Solvents: Dichloromethane
2.1 Reagents: Sodium hydride Solvents: 1,2-Dimethoxyethane
3.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water
4.1 Solvents: N-Methyl-2-pyrrolidone
1.2 Solvents: Dichloromethane
2.1 Reagents: Sodium hydride Solvents: 1,2-Dimethoxyethane
3.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water
4.1 Solvents: N-Methyl-2-pyrrolidone
Référence
- Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agentsJournal of Medicinal Chemistry, 1985, 28(11), 1558-64,
Synthetic Routes 5
Conditions de réaction
1.1 Solvents: Dimethyl sulfoxide
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Référence
- Synthesis of difloxacin hydrochlorideZhongguo Yiyao Gongye Zazhi, 1992, 23(12), 529-32,
Synthetic Routes 6
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
2.1 Reagents: Sodium hydroxide Solvents: Water
2.2 Reagents: Hydrochloric acid Solvents: Water
3.1 Solvents: Dimethyl sulfoxide
3.2 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Sodium hydroxide Solvents: Water
2.2 Reagents: Hydrochloric acid Solvents: Water
3.1 Solvents: Dimethyl sulfoxide
3.2 Reagents: Hydrochloric acid Solvents: Water
Référence
- Synthesis of difloxacin hydrochlorideZhongguo Yiyao Gongye Zazhi, 1992, 23(12), 529-32,
Synthetic Routes 7
Conditions de réaction
1.1 Solvents: Acetic anhydride
1.2 Solvents: Ethanol
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
3.1 Reagents: Sodium hydroxide
3.2 Reagents: Hydrochloric acid
4.1 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Water
5.1 Solvents: Dimethyl sulfoxide
1.2 Solvents: Ethanol
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
3.1 Reagents: Sodium hydroxide
3.2 Reagents: Hydrochloric acid
4.1 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Water
5.1 Solvents: Dimethyl sulfoxide
Référence
- A novel synthesis of difloxacin hydrochlorideChinese Chemical Letters, 2001, 12(10), 875-876,
Synthetic Routes 8
Conditions de réaction
1.1 Catalysts: Aluminum chloride
2.1 Reagents: Sodium hydride
2.2 Solvents: Acetic anhydride
2.3 Solvents: Ethanol
3.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
4.1 Reagents: Sodium hydroxide Solvents: Water
4.2 Reagents: Hydrochloric acid Solvents: Water
5.1 Solvents: Dimethyl sulfoxide
5.2 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Sodium hydride
2.2 Solvents: Acetic anhydride
2.3 Solvents: Ethanol
3.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
4.1 Reagents: Sodium hydroxide Solvents: Water
4.2 Reagents: Hydrochloric acid Solvents: Water
5.1 Solvents: Dimethyl sulfoxide
5.2 Reagents: Hydrochloric acid Solvents: Water
Référence
- Synthesis of difloxacin hydrochlorideZhongguo Yiyao Gongye Zazhi, 1992, 23(12), 529-32,
Synthetic Routes 9
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
2.1 Solvents: Dimethyl sulfoxide
2.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
2.1 Solvents: Dimethyl sulfoxide
2.2 Reagents: Hydrochloric acid Solvents: Water
Référence
- Synthesis of difloxacin hydrochlorideZhongguo Yiyao Gongye Zazhi, 1992, 23(12), 529-32,
Synthetic Routes 10
Conditions de réaction
1.1 Reagents: Sodium hydride
1.2 Solvents: Acetic anhydride
1.3 Solvents: Ethanol
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
3.1 Reagents: Sodium hydroxide Solvents: Water
3.2 Reagents: Hydrochloric acid Solvents: Water
4.1 Solvents: Dimethyl sulfoxide
4.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Solvents: Acetic anhydride
1.3 Solvents: Ethanol
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
3.1 Reagents: Sodium hydroxide Solvents: Water
3.2 Reagents: Hydrochloric acid Solvents: Water
4.1 Solvents: Dimethyl sulfoxide
4.2 Reagents: Hydrochloric acid Solvents: Water
Référence
- Synthesis of difloxacin hydrochlorideZhongguo Yiyao Gongye Zazhi, 1992, 23(12), 529-32,
Synthetic Routes 11
Conditions de réaction
1.1 Solvents: Dimethyl sulfoxide
Référence
- A novel synthesis of difloxacin hydrochlorideChinese Chemical Letters, 2001, 12(10), 875-876,
Synthetic Routes 12
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water
2.1 Solvents: N-Methyl-2-pyrrolidone
2.1 Solvents: N-Methyl-2-pyrrolidone
Référence
- Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agentsJournal of Medicinal Chemistry, 1985, 28(11), 1558-64,
Synthetic Routes 13
Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Diethyl carbonate
2.1 Solvents: Acetic anhydride , Triethyl orthoformate
2.2 Solvents: Dichloromethane
3.1 Reagents: Sodium hydride Solvents: 1,2-Dimethoxyethane
4.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water
5.1 Solvents: N-Methyl-2-pyrrolidone
2.1 Solvents: Acetic anhydride , Triethyl orthoformate
2.2 Solvents: Dichloromethane
3.1 Reagents: Sodium hydride Solvents: 1,2-Dimethoxyethane
4.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water
5.1 Solvents: N-Methyl-2-pyrrolidone
Référence
- Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agentsJournal of Medicinal Chemistry, 1985, 28(11), 1558-64,
Synthetic Routes 14
Conditions de réaction
1.1 Reagents: Sodium hydroxide
1.2 Reagents: Hydrochloric acid
2.1 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Water
3.1 Solvents: Dimethyl sulfoxide
1.2 Reagents: Hydrochloric acid
2.1 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Water
3.1 Solvents: Dimethyl sulfoxide
Référence
- A novel synthesis of difloxacin hydrochlorideChinese Chemical Letters, 2001, 12(10), 875-876,
Difloxacin hydrochloride Raw materials
- 2,4-Dichlorofluorobenzene
- 7-Chloro-6-fluoro-1-(4-fluorophenyl)-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid
- 1-Methylpiperazine
- 2',4'-Dichloro-5'-fluoroacetophenone
- Ethyl 3-(2,4-dichloro-5-fluorophenyl)-3-oxopropanoate
Difloxacin hydrochloride Preparation Products
Difloxacin hydrochloride Littérature connexe
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-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
Monika Fischler,Alla Sologubenko,Joachim Mayer,Guido Clever,Glenn Burley,Johannes Gierlich,Thomas Carell,Ulrich Simon Chem. Commun., 2008, 169-171
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:91296-86-5)Difloxacin hydrochloride

Pureté:99%
Quantité:100g
Prix ($):210.0